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Compound of Interest

Compound Name:

3,5-

Bis(trifluoromethyl)benzylboronic

acid

Cat. No.: B1426066 Get Quote

3,5-Bis(trifluoromethyl)benzylboronic acid is a specialized organoboron compound

distinguished by its unique structural motifs: a reactive boronic acid group, a benzyl spacer,

and a phenyl ring heavily substituted with two powerful electron-withdrawing trifluoromethyl

(CF₃) groups. This specific combination of features imparts a distinct electronic profile and

reactivity, making it a valuable reagent for researchers in medicinal chemistry and drug

development.

The presence of the CF₃ groups is of paramount importance. These groups significantly

modulate the acidity of the boronic acid and the overall electronic nature of the molecule,

influencing its interaction with biological targets and its performance in chemical reactions.

Unlike its more common phenylboronic acid counterpart, the methylene (-CH₂-) spacer

between the boronic acid and the aromatic ring provides greater conformational flexibility. This

guide offers a detailed examination of the known physical properties, scientific applications,

and handling considerations for this compound, providing a technical resource for scientists

leveraging its unique characteristics.

Physicochemical Properties
The defining characteristics of 3,5-Bis(trifluoromethyl)benzylboronic acid are rooted in its

molecular structure. The quantitative data available for this specific compound is summarized

below.
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Table 1: Core Physicochemical and Identification Data

Property Value Source

CAS Number 1451393-52-4 [1]

Molecular Formula C₉H₇BF₆O₂ [1]

Molecular Weight 271.95 g/mol [1]

Appearance

Data not readily available;

typically a white to off-white

solid for similar compounds.

Melting Point
Data not readily available in

public literature.

Solubility

Data not readily available;

expected to be soluble in polar

organic solvents like methanol,

DMSO, and THF.

Structural Influence on Properties
While extensive experimental data is not widely published, the compound's structure allows for

expert analysis of its expected behavior:

Acidity and Stability: The two electron-withdrawing CF₃ groups on the phenyl ring exert a

strong inductive effect. This effect increases the Lewis acidity of the boron atom, which can

influence its reactivity and stability. Boronic acids are known to undergo dehydration to form

boroxines, a process that can be affected by the electronic nature of the substituents.

Solubility: The fluorinated nature of the molecule increases its lipophilicity, suggesting good

solubility in a range of organic solvents. The boronic acid head, however, provides a polar

site capable of hydrogen bonding, allowing for solubility in more polar organic solvents like

alcohols.

Conformational Flexibility: The benzyl CH₂ group acts as a flexible linker, separating the

rigid, electron-deficient aromatic ring from the reactive boronic acid. This allows the two key
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functional parts of the molecule to adopt a wider range of spatial orientations compared to a

directly connected phenylboronic acid, a critical factor for binding within the constrained

active sites of enzymes.

Scientific Application & Rationale: Enzyme
Inhibition
The primary documented application of 3,5-Bis(trifluoromethyl)benzylboronic acid is in the

field of medicinal chemistry as an enzyme inhibitor.[2] Specifically, it has been investigated for

its ability to inhibit penicillinase (a type of β-lactamase), an enzyme responsible for antibiotic

resistance in bacteria.

Mechanism of Action: Transition-State Analogy
Boronic acids are well-established inhibitors of serine proteases and other serine hydrolases,

such as β-lactamases. The underlying principle of this inhibition is the ability of the boronic acid

to act as a transition-state analog.

Enzyme Active Site: The active site of a serine hydrolase like β-lactamase contains a critical

serine residue. During catalysis, the hydroxyl group of this serine attacks the carbonyl

carbon of the substrate (e.g., a penicillin molecule). This forms a tetrahedral, negatively

charged intermediate.

Boronic Acid Mimicry: The boron atom in 3,5-Bis(trifluoromethyl)benzylboronic acid is

electrophilic and has an empty p-orbital. It is readily attacked by the nucleophilic serine

hydroxyl group in the enzyme's active site.

Covalent Adduct Formation: This attack results in the formation of a stable, covalent

tetrahedral boronate adduct with the serine residue. This adduct mimics the geometry and

charge of the catalytic transition state but is much more stable and resistant to breakdown,

effectively inactivating the enzyme.

A study of various boronic acids as inhibitors of the BlaC β-lactamase determined an inhibition

constant (Ki) of 302.3 µM for 3,5-Bis(trifluoromethyl)benzylboronic acid.[2] This quantitative

measure confirms its activity and provides a basis for comparison with other inhibitors.
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Workflow: Enzyme Inhibition Assay
The determination of an inhibition constant (Ki) involves a series of well-defined biochemical

experiments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay Execution

Data Analysis

Stock Solution
Prepare concentrated solution of boronic acid in DMSO

Serial Dilutions
Create a range of inhibitor concentrations in assay buffer

Dilute

Incubation
Mix enzyme with varying inhibitor concentrations

Add to enzyme

Initiation
Add chromogenic substrate (e.g., Nitrocefin)

Start reaction

Data Acquisition
Measure rate of substrate hydrolysis via absorbance change

Monitor over time

Michaelis-Menten / Dixon Plots
Plot reaction rates against substrate and inhibitor concentrations

Process raw data

Ki Determination
Calculate the inhibition constant from the plotted data

Fit to model

Click to download full resolution via product page

Caption: Workflow for determining the enzyme inhibition constant (Ki) of a boronic acid.
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Experimental Protocol: General Procedure for
Enzyme Inhibition Assay
This protocol describes a general methodology for evaluating 3,5-
Bis(trifluoromethyl)benzylboronic acid as an inhibitor for a serine hydrolase like β-

lactamase using a chromogenic substrate such as Nitrocefin.

Objective: To determine the inhibitory potency (IC₅₀ or Ki) of the title compound.

Materials:

3,5-Bis(trifluoromethyl)benzylboronic acid

Purified β-lactamase enzyme

Nitrocefin (or other suitable chromogenic substrate)

Anhydrous Dimethyl Sulfoxide (DMSO)

Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.0)

96-well microplate

Microplate reader

Methodology:

Stock Solution Preparation:

Rationale: DMSO is used to solubilize the typically crystalline boronic acid at a high

concentration.

Accurately weigh a precise amount of 3,5-Bis(trifluoromethyl)benzylboronic acid and

dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50

mM).

Serial Dilutions:
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Rationale: A range of inhibitor concentrations is required to determine the dose-response

relationship.

Perform a serial dilution of the DMSO stock solution into the assay buffer to create a

series of working concentrations. It is crucial to ensure the final DMSO concentration in all

wells is constant and low (typically ≤1%) to avoid effects on enzyme activity.

Enzyme Preparation:

Rationale: The enzyme must be at a known, consistent concentration that gives a linear

reaction rate in the absence of an inhibitor.

Dilute the stock enzyme to a final working concentration in the assay buffer.

Assay Procedure:

To the wells of a 96-well plate, add:

Assay Buffer

A fixed volume of the diluted inhibitor solutions (or buffer with DMSO for control wells).

A fixed volume of the working enzyme solution.

Rationale: Pre-incubating the enzyme and inhibitor allows them to reach binding

equilibrium before the reaction starts.

Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

Reaction Initiation and Measurement:

Rationale: The reaction is started by adding the substrate. The rate of color change is

directly proportional to the enzyme's activity.

Add a specific volume of the Nitrocefin solution to all wells to initiate the reaction.

Immediately place the plate in a microplate reader and measure the change in absorbance

at the appropriate wavelength (e.g., 486 nm for hydrolyzed Nitrocefin) over time.
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Data Analysis:

Rationale: Plotting the reaction rates against inhibitor concentration allows for the

calculation of the IC₅₀ (the concentration of inhibitor that causes 50% inhibition). Further

kinetic experiments can be used to determine the Ki.

Calculate the initial reaction velocity (rate) for each concentration.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling
While a specific, verified Safety Data Sheet (SDS) for 3,5-Bis(trifluoromethyl)benzylboronic
acid is not widely available, handling should be guided by the known hazards of the boronic

acid chemical class and closely related fluorinated arylboronic acids.

Hazard Classification (Anticipated):

Skin Irritant

Serious Eye Irritant

May cause respiratory irritation

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

Skin and Body Protection: Wear a laboratory coat.

Handling and Storage:

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

Avoid contact with skin, eyes, and clothing.
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Store in a tightly sealed container in a cool, dry place away from moisture and strong

oxidizing agents. Boronic acids can be sensitive to moisture.

First Aid:

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek

medical attention.

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if

irritation persists.

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention.

Note: This information is based on general chemical safety principles. Always consult a

substance-specific SDS from the supplier before use.

Conclusion
3,5-Bis(trifluoromethyl)benzylboronic acid is a highly functionalized reagent with

demonstrated utility in biochemical research, particularly as an inhibitor of serine hydrolases. Its

unique electronic properties, conferred by the dual trifluoromethyl groups, and the

conformational freedom from its benzyl core, make it a strategic tool for probing enzyme active

sites and developing potential therapeutic agents. While comprehensive physical data remains

sparse, an understanding of its structure provides a strong foundation for its application in

rational drug design and synthetic chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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